molecular formula C14H9FN4OS B1439135 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1147736-74-0

5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1439135
CAS No.: 1147736-74-0
M. Wt: 300.31 g/mol
InChI Key: HMFARGSYPUHIIR-UHFFFAOYSA-N
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Description

5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting with the reaction of 2-fluorophenyl sulfide with appropriate pyrazolopyrimidine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or triethylamine.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • 2-Fluorophenyl sulfide derivatives

  • Pyrazolopyrimidine derivatives

  • Other fluorinated heterocyclic compounds

Uniqueness: 5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific structural features, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

5-[(2-fluorophenyl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4OS/c15-11-3-1-2-4-12(11)21-8-10-5-13(20)19-14(18-10)9(6-16)7-17-19/h1-5,7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFARGSYPUHIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCC2=CC(=O)N3C(=N2)C(=CN3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 3
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 4
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 5
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 6
5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile

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